molecular formula C20H37NO4 B12903305 7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid CAS No. 62311-16-4

7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid

Cat. No.: B12903305
CAS No.: 62311-16-4
M. Wt: 355.5 g/mol
InChI Key: SJGGDESLWJOPLQ-UHFFFAOYSA-N
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Description

7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a synthetic carboxylic acid derivative featuring a heptanoic acid backbone linked to a substituted pyrrolidinone ring. Key structural elements include:

  • Heptanoic acid chain: Provides hydrophobicity and influences membrane permeability.
  • Substituents: A 3-hydroxyoctyl group at position 4 and a methyl group at position 1 of the pyrrolidinone ring, which modulate steric and electronic properties.

Properties

CAS No.

62311-16-4

Molecular Formula

C20H37NO4

Molecular Weight

355.5 g/mol

IUPAC Name

7-[4-(3-hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid

InChI

InChI=1S/C20H37NO4/c1-3-4-7-10-17(22)14-13-16-15-21(2)20(25)18(16)11-8-5-6-9-12-19(23)24/h16-18,22H,3-15H2,1-2H3,(H,23,24)

InChI Key

SJGGDESLWJOPLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCC1CN(C(=O)C1CCCCCCC(=O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Hydroxyoctyl Side Chain: The hydroxyoctyl side chain can be introduced via a nucleophilic substitution reaction, where a hydroxyoctyl halide reacts with the pyrrolidinone ring.

    Introduction of the Heptanoic Acid Moiety: The final step involves the esterification or amidation of the intermediate compound with heptanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield a secondary alcohol.

Scientific Research Applications

7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds with therapeutic properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Molecular Weight XLogP3 Hydrogen-Bond Donors Key Functional Groups
Target Compound Pyrrolidinone ~357.5* ~4.5* 2 (OH, COOH) 3-Hydroxyoctyl, 1-methyl
Alprostadil (PGE1) Cyclopentane 354.5 4.2 3 (2 OH, COOH) Hydroxyoctenyl, cyclopentane
7D5 (FuFA) Furan 308.4 5.8 1 (COOH) Dimethyl, pentyl
7-[(3R,4R)-4-Octyloxolan-3-yl]heptanoic acid Oxolane 312.5 6.3 1 (COOH) Octyl, oxolane

*Estimated based on structural analogs.

Research Findings and Implications

  • Structural Insights: The pyrrolidinone ring distinguishes the target compound from prostaglandins (cyclopentane) and FuFAs (furan), offering a unique balance of polarity and lipophilicity.
  • Synthetic Challenges : The hydroxyoctyl and methyl groups may complicate synthesis, requiring regioselective modifications akin to methods used for prostaglandin derivatives .
  • Biological Potential: While the compound’s activity is unconfirmed, its structural resemblance to receptor-binding molecules (e.g., irodanoprost) suggests possible applications in inflammation or metabolic regulation.

Biological Activity

7-(4-(3-Hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl)heptanoic acid is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a pyrrolidinone ring and a hydroxyoctyl side chain, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The chemical properties of this compound are summarized in the table below:

PropertyValue
CAS Number 62311-16-4
Molecular Formula C20H37NO4
Molecular Weight 355.5 g/mol
IUPAC Name 7-[4-(3-hydroxyoctyl)-1-methyl-2-oxopyrrolidin-3-yl]heptanoic acid
LogP 3.7753
Polar Surface Area (PSA) 77.84 Ų

The biological activity of this compound may be attributed to its structural features, which allow it to interact with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological macromolecules, potentially influencing their activity. The compound may also modulate the function of enzymes or receptors, leading to various biological effects.

Biological Activities

Research indicates that derivatives of this compound exhibit several promising biological activities:

  • Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Neuroprotective Properties : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Future Directions

Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects, particularly its interactions at the molecular level.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials to assess safety and efficacy in humans.

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